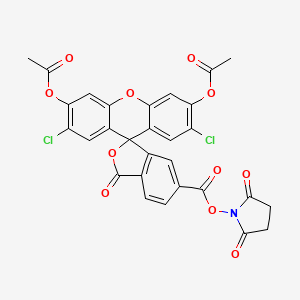

6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester

Description

Historical Development and Discovery

The development of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester emerged from the broader historical progression of fluorescent cell labeling technologies that began with foundational work on fluorescein-based compounds. The evolution of these fluorescent tracers can be traced back to the recognition that fluorescein derivatives could serve as powerful tools for biological research when properly modified to enhance their cellular permeability and retention properties. Early research focused on creating fluorescent dyes that could stably label lymphocytes and track their migration within animals for extended periods, leading to the original development of carboxyfluorescein succinimidyl ester compounds.

The specific development of dichlorofluorescein variants represented a significant advancement in fluorescent labeling technology, as researchers sought to create compounds with improved stability and enhanced fluorescent properties compared to their non-chlorinated counterparts. The incorporation of chlorine atoms into the fluorescein structure was found to modify the spectral characteristics and increase the compound's resistance to photobleaching, making it more suitable for long-term studies. The synthesis methodology for these succinimidyl ester derivatives was established through systematic research into active ester preparation techniques, with studies demonstrating methods for producing both succinimidyl and pentafluorophenyl active esters of carboxyfluorescein derivatives with greater than 98% purity.

Research advances in the 1990s and early 2000s further refined these compounds, leading to the development of specialized variants such as 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester that combined the benefits of enhanced cell permeability through diacetate groups with the covalent binding capabilities of succinimidyl ester functionality. This compound represents the culmination of decades of research into optimizing fluorescent tracers for biological applications, incorporating lessons learned from earlier generations of fluorescent cell labeling technologies.

Nomenclature and Chemical Identity

The systematic nomenclature of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester reflects its complex molecular structure and multiple functional groups that contribute to its unique properties as a fluorescent cell labeling agent. According to chemical databases, the compound is identified by the Chemical Abstracts Service number 147265-60-9 and possesses the molecular formula C29H17Cl2NO11 with a molecular weight of 626.35 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 2',7'-dichloro-5-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl diacetate.

Alternative nomenclature systems have led to various synonymous names for this compound in scientific literature and commercial applications. Common alternative designations include 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate N-succinimidyl ester, Carboxy-dichlorofluorescein diacetate succinimidyl ester, and the abbreviated forms that are sometimes encountered in research literature. The numerical designation 5(6) in some naming conventions indicates the positional isomerism that can occur at these specific carbon positions within the fluorescein backbone structure.

The chemical identity is further characterized by specific structural identifiers including the International Chemical Identifier key WNFQKOAKDVHNLA-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation that describes the complete molecular connectivity. The compound appears as a white solid under standard conditions and demonstrates solubility in dimethyl sulfoxide and N,N-dimethylformamide, with limited solubility in aqueous solutions unless specifically formulated. Storage requirements typically specify maintenance at -20°C with protection from light and moisture to preserve compound integrity.

Isomeric Forms and Position-Specific Variants

The structural complexity of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester gives rise to multiple isomeric forms that arise from the different possible positions where the carboxyl group can be attached to the fluorescein backbone. Research has documented that this compound typically exists as a mixture of 5- and 6-carboxyfluorescein isomers, where the carboxyl substituent can be located at either the 5 or 6 position of the fluorescein ring system. These positional isomers exhibit subtly different chemical and spectroscopic properties, though both forms retain the essential fluorescent characteristics and biological activity required for cell labeling applications.

Commercial preparations of this compound are often supplied as mixed isomers, with the designation 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate succinimidyl ester reflecting this compositional reality. Advanced synthetic methodologies have been developed to separate these regioisomeric mixtures, enabling the production of individual 5- and 6-substituted succinimidyl and pentafluorophenyl active esters with purities exceeding 98%. This separation capability has proven valuable for research applications requiring specific isomeric forms or for comparative studies examining the differential behavior of individual isomers.

The presence of dichlorine substituents at the 2' and 7' positions introduces additional complexity to the molecular structure while providing enhanced stability and modified spectroscopic properties compared to non-chlorinated variants. These chlorine atoms are positioned on the xanthene portion of the molecule and contribute to the compound's resistance to photobleaching and its distinctive fluorescent characteristics. The diacetate functionality at the 3' and 6' positions serves a critical role in enhancing cellular permeability by masking the charge of hydroxyl groups, allowing the compound to more readily traverse cell membranes before being activated by intracellular esterases.

Manufacturing specifications typically indicate that commercially available preparations contain mixed isomers with purity levels of 85-96% as determined by high-performance chromatography or high-performance capillary electrophoresis. The precise ratio of 5- versus 6-isomers can vary between different suppliers and production batches, though this variation generally does not significantly impact the overall biological performance of the compound in typical cell labeling applications.

Significance in Biochemical Research

The significance of 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester in biochemical research stems from its unique combination of properties that address several critical challenges in cellular biology studies. The compound's ability to passively diffuse into cells while remaining non-fluorescent until activated by intracellular esterases provides researchers with a powerful tool for studying live cell dynamics without the interference of background fluorescence. This characteristic has proven particularly valuable in flow cytometry applications where precise fluorescent measurements are essential for accurate cell counting and analysis.

Research applications have demonstrated the compound's effectiveness in long-term cell tracking studies, where labeled cells can be monitored for days or weeks after initial staining. The covalent binding capability provided by the succinimidyl ester functional group ensures that the fluorescent signal remains associated with the target cells even through multiple cell divisions, making it possible to track cellular proliferation and migration patterns with high fidelity. Studies have shown that cells stained with this compound can be detected through up to eight successive cell divisions, with each division resulting in approximately 50% reduction in fluorescent intensity as the dye is distributed between daughter cells.

The compound has found extensive use in immunological research, particularly in studies involving lymphocyte behavior and immune system dynamics. Its ability to provide stable, long-term labeling without significantly affecting cellular function has made it an invaluable tool for tracking immune cell migration and proliferation both in vitro and in vivo experimental systems. The fluorescent properties of the activated compound, with excitation and emission maxima at approximately 504 and 529 nanometers respectively, are well-suited to standard fluorescence detection equipment and are compatible with multi-color labeling protocols.

Protein identification and labeling applications represent another significant area where this compound has demonstrated particular utility. The succinimidyl ester group reacts specifically with primary amines, particularly lysine residues, allowing for selective labeling of proteins and other amine-containing biomolecules. This specificity has enabled researchers to develop protocols for tracking protein localization and dynamics within living cells, contributing to advances in understanding cellular biochemistry and molecular biology processes.

Overview of Fluorescent Cell Labeling Technologies

Fluorescent cell labeling technologies encompass a broad range of methodologies and compounds designed to enable visualization and tracking of cellular components and processes. The field can be broadly categorized into two main approaches: conventional fluorescent staining techniques and molecular tagging through genetic engineering with fluorescent proteins. Conventional fluorescent staining includes immunofluorescence methods using fluorochrome-labeled antibodies and chemical staining with fluorescent reagents that react specifically with target molecules within cells.

The development of cell-permeable fluorescent tracers like 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester represents a significant advancement over earlier labeling technologies that often suffered from poor cellular uptake, toxicity issues, or inadequate retention within target cells. Traditional methods frequently resulted in weak or non-uniform labeling that made detection difficult and prevented the development of reliable labeling protocols for consistent experimental results.

Fluorescein diacetate and its derivatives occupy a central position in the evolution of fluorescent cell labeling technologies due to their ability to function as non-fluorescent precursors that become highly fluorescent upon activation by cellular esterases. This approach eliminates background fluorescence problems associated with other labeling methods while ensuring that only viable cells with intact enzyme systems become labeled. The precise kinetics of membrane transport and intracellular hydrolysis of these compounds are closely related to cellular functions, making them valuable indicators of cell viability and metabolic activity.

Comparative analysis of different fluorescent labeling technologies reveals that compounds like 6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester offer distinct advantages in terms of labeling intensity, stability, and cellular retention. Research has shown that optimal labeling protocols can achieve greater than 75% viable labeled cells with mean fluorescence more than 1,000 times background levels, providing exceptional signal-to-noise ratios that are particularly important when tracking proliferating cell lines. The stability of the fluorescent signal and its resistance to fixation procedures such as formaldehyde or glutaraldehyde treatment further enhances the versatility of these compounds for various experimental applications.

Modern fluorescent cell labeling approaches increasingly emphasize the importance of minimizing cellular toxicity while maximizing labeling efficiency and signal stability. The concentration-dependent effects observed with many fluorescent tracers require careful optimization of labeling conditions to achieve strong fluorescent signals while maintaining cell viability. Advanced formulations and delivery methods continue to be developed to address these challenges and expand the applicability of fluorescent labeling technologies across diverse research applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H17Cl2NO11/c1-12(33)39-23-10-21-17(8-19(23)30)29(18-9-20(31)24(40-13(2)34)11-22(18)41-21)16-7-14(3-4-15(16)28(38)42-29)27(37)43-32-25(35)5-6-26(32)36/h3-4,7-11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFYPGVRLJRTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H17Cl2NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662310 | |

| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852299-81-1 | |

| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Chlorination : Fluorescein is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 40–50°C for 6–8 hours.

-

Purification : The crude product is recrystallized from ethanol/water (1:3 v/v), yielding 2',7'-dichlorofluorescein as a yellow crystalline solid (85–90% purity).

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Reaction Time | 6–8 hours |

| Solvent | Acetic acid |

| Yield | 78–82% |

Acetylation of Hydroxyl Groups

The 3' and 6' hydroxyl groups are acetylated to enhance membrane permeability and prevent premature hydrolysis:

Protocol

-

Reagents : Acetic anhydride (2.5 equivalents), pyridine (catalyst).

-

Conditions : Stirred at room temperature for 12–16 hours under nitrogen.

-

Workup : The product is isolated via vacuum filtration and washed with cold diethyl ether to remove excess acetic anhydride.

| Parameter | Value |

|---|---|

| Equivalents (Ac₂O) | 2.5 |

| Catalyst | Pyridine (0.1 eq) |

| Yield | 90–95% |

Carboxylation at Position 6

A carboxylic acid group is introduced at position 6 through Friedel-Crafts acylation:

Procedure

-

Reagents : Chloroacetic acid (1.2 equivalents), AlCl₃ (1.5 equivalents).

-

Conditions : Reflux in dichloromethane (DCM) at 60°C for 4–6 hours.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:2) isolates the carboxylated product.

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane |

| Yield | 65–70% |

Succinimidyl Ester Activation

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC):

Steps

-

Activation : 6-Carboxy-2',7'-dichlorofluorescein 3',6'-diacetate (1 eq) is dissolved in anhydrous DMF.

-

Coupling : NHS (1.2 eq) and DCC (1.5 eq) are added, and the mixture is stirred at 0–4°C for 24 hours.

-

Isolation : Precipitated dicyclohexylurea is filtered, and the product is crystallized from cold acetone.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0–4°C |

| Reaction Time | 24 hours |

| Yield | 80–85% |

Industrial-Scale Production

For commercial distribution (e.g., Biotium, AAT Bioquest), the synthesis is optimized for scalability:

Modifications

-

Automated Reactors : Continuous flow systems reduce reaction times by 30%.

-

Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity.

-

Lyophilization : Final product is lyophilized for long-term storage at -20°C.

Analytical Validation

Purity Assessment :

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

-

Mass Spectrometry : Observed m/z = 625.018 (calculated for C₂₉H₁₇Cl₂NO₁₁: 626.351).

Stability Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Batch Synthesis | Low equipment cost | Lower yield (70%) |

| Continuous Flow | High throughput | High initial investment |

| Microwave-Assisted | Faster reactions | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester primarily undergoes hydrolysis and esterification reactions. The hydrolysis of the diacetate groups by intracellular esterases converts the compound into its fluorescent form, 6-Carboxy-2’,7’-dichlorofluorescein .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of esterases within cells, leading to the removal of acetate groups.

Esterification: Acetic anhydride and a catalyst are used to esterify 6-Carboxy-2’,7’-dichlorofluorescein.

Major Products

The major product formed from the hydrolysis of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is 6-Carboxy-2’,7’-dichlorofluorescein, which is highly fluorescent and used for detecting ROS .

Scientific Research Applications

Reactive Oxygen Species Detection

Carboxy-DCFDA is primarily employed for the detection of reactive oxygen species (ROS) in various biological systems. Its ability to fluoresce upon oxidation makes it an effective tool for studying oxidative stress in cells.

- Case Study : A study published in the International Journal of Molecular Sciences demonstrated the use of carboxy-DCFDA in detecting ROS generation induced by metal sulfates in human brain cells. The findings highlighted aluminum sulfate as a potent inducer of ROS, implicating oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

pH Measurement

The compound's pKa of 4.8 allows it to function as a pH indicator, particularly in acidic environments. This property is useful in various biochemical assays where monitoring pH changes is crucial.

- Application : Researchers utilize carboxy-DCFDA to assess pH levels in cellular environments, providing insights into metabolic states and cellular health .

Drug Delivery Systems

Carboxy-DCFDA has been integrated into drug delivery systems, where its fluorescent properties can be used to track the release and distribution of therapeutic agents within cells.

- Research Insight : Studies have shown that encapsulating drugs with carboxy-DCFDA allows for real-time visualization of drug delivery and efficacy, enhancing the understanding of pharmacokinetics .

Cell Viability Assays

The compound is also utilized in cell viability assays, where its fluorescence intensity correlates with cell health and metabolic activity.

- Experimental Findings : In various assays, a decrease in fluorescence intensity indicates cell death or impaired metabolic function, making it a reliable indicator for cytotoxicity studies .

Environmental Monitoring

Carboxy-DCFDA has applications beyond cellular biology, including environmental monitoring where it serves as a tracer for detecting ROS in aquatic systems.

- Case Study : Research has indicated its effectiveness in assessing the impact of pollutants on aquatic life by measuring ROS levels induced by environmental stressors .

Comparative Analysis of Fluorescent Probes

| Property | Carboxy-Dichlorofluorescein Diacetate | Other Common Fluorescent Probes |

|---|---|---|

| Excitation Wavelength (nm) | 504 | Varies (e.g., GFP ~488) |

| Emission Wavelength (nm) | 529 | Varies (e.g., RFP ~610) |

| Cell Permeability | Yes | Depends on probe |

| Sensitivity to ROS | High | Varies |

| pH Sensitivity | Yes | Limited |

Mechanism of Action

The mechanism of action of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups. This hydrolysis converts the compound into its fluorescent form, 6-Carboxy-2’,7’-dichlorofluorescein, which can then react with ROS to produce a fluorescent signal. This signal is used to quantify the levels of ROS within cells .

Comparison with Similar Compounds

Similar Compounds

5-(and-6)-Carboxy-2’,7’-dichlorofluorescein: Similar in structure but lacks the diacetate and succinimidyl ester groups.

2’,7’-Dichlorofluorescein Diacetate: Lacks the carboxy group, making it less specific for certain applications.

6-Carboxyfluorescein Diacetate: Similar but does not contain chlorine atoms, affecting its fluorescence properties.

Uniqueness

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is unique due to its combination of carboxy, dichloro, diacetate, and succinimidyl ester groups. This combination enhances its cell permeability, specificity for ROS detection, and fluorescence intensity, making it a superior choice for various research applications .

Biological Activity

6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester (often referred to as Carboxy-DCFDA) is a fluorescent probe widely used in biological research. It is particularly valuable for detecting reactive oxygen species (ROS) and monitoring cellular processes such as apoptosis, cell proliferation, and membrane integrity. This article delves into the biological activity of Carboxy-DCFDA, supported by relevant studies and data.

- Molecular Formula : C₁₉H₁₄Cl₂O₇

- Molecular Weight : 445.23 g/mol

- pKa : 4.8, indicating its utility as a pH sensor in acidic environments.

- Fluorescence Emission : Excitation at 504 nm and emission at 529 nm.

Carboxy-DCFDA is non-fluorescent until it enters cells where intracellular esterases cleave the acetate groups, releasing the fluorescent compound 5-(and-6)-carboxy-2',7'-dichlorofluorescein. This transformation allows for the detection of ROS, which are crucial in various cellular signaling pathways and stress responses .

Detection of Reactive Oxygen Species (ROS)

Carboxy-DCFDA serves as a sensitive probe for ROS detection. It has been utilized in numerous studies to quantify oxidative stress in various cell types:

- Study Example : A study demonstrated that Carboxy-DCFDA could effectively measure ROS levels in human lung epithelial cells exposed to environmental pollutants, revealing significant oxidative stress induction .

Cell Viability and Apoptosis

The compound is frequently employed in assays to assess cell viability and apoptosis:

- Case Study : In a cancer research context, Carboxy-DCFDA was used to evaluate the cytotoxic effects of chemotherapeutic agents on HeLa cells. The results indicated a correlation between increased ROS production and reduced cell viability, highlighting the role of oxidative stress in drug-induced apoptosis .

Membrane Integrity Studies

Carboxy-DCFDA can also be used to assess membrane integrity:

- Research Finding : In studies involving bacterial cells, the probe was effective in determining membrane permeability changes upon exposure to antimicrobial agents, providing insights into the mechanisms of action of these compounds .

Data Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.